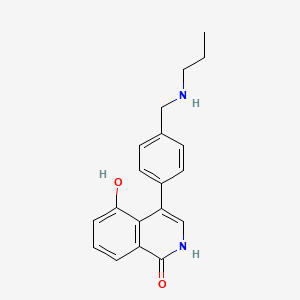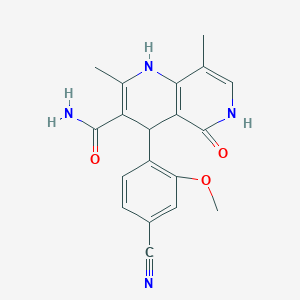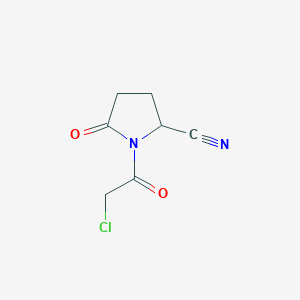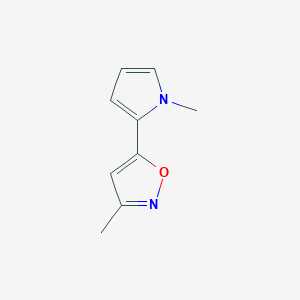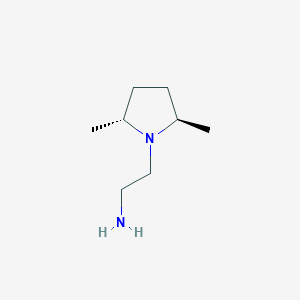
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 2 and 5 positions, and an ethanamine group attached to the nitrogen atom of the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine typically involves the stereospecific synthesis of the pyrrolidine ring followed by the introduction of the ethanamine group. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry of the product. For example, the synthesis can start from a chiral precursor such as ®-2,5-dimethylpyrrolidine, which is then reacted with an appropriate reagent to introduce the ethanamine group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to precisely control reaction conditions, such as temperature and pressure, ensuring high stereoselectivity and purity of the final product .
化学反应分析
Types of Reactions
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imines, while reduction can regenerate the original amine. Substitution reactions can produce a variety of N-alkylated derivatives .
科学研究应用
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
(2R,5R)-1,6-Diphenylhexane-2,5-diamine: This compound shares a similar pyrrolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(2R,5R)-2,5-Diphenylphospholanoethane: Another related compound with a similar stereochemistry but different functional groups, used primarily as a ligand in catalysis.
Uniqueness
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
属性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-7-3-4-8(2)10(7)6-5-9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
WUMUXVGYNZRIEP-HTQZYQBOSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](N1CCN)C |
规范 SMILES |
CC1CCC(N1CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


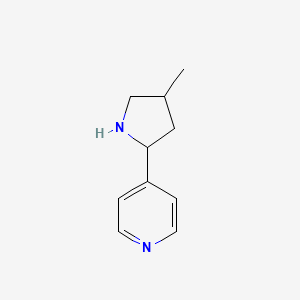
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
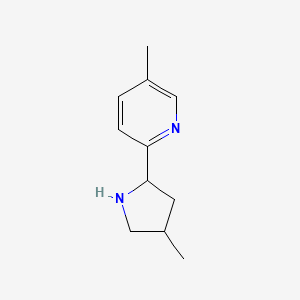
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
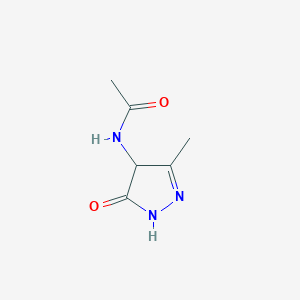
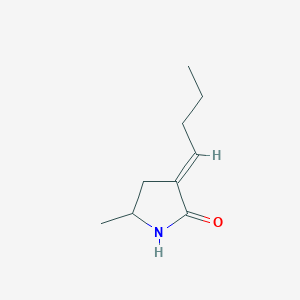
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)


![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
